Ethyl 5-[4-(morpholinomethyl)phenyl]-5-oxovalerate CAS number
Ethyl 5-[4-(morpholinomethyl)phenyl]-5-oxovalerate CAS number
An In-Depth Technical Guide to Ethyl 5-[4-(morpholinomethyl)phenyl]-5-oxovalerate
Executive Summary: This document provides a comprehensive technical overview of Ethyl 5-[4-(morpholinomethyl)phenyl]-5-oxovalerate (CAS No. 898770-83-7), a keto-ester derivative with significant potential as a building block in medicinal chemistry and drug discovery. The guide details its physicochemical properties, proposes a logical synthetic pathway with a detailed experimental protocol, and discusses its potential applications based on its structural motifs. Particular emphasis is placed on its relevance for researchers and scientists in the pharmaceutical industry, covering aspects from synthesis and characterization to safety and handling.
Introduction
Ethyl 5-[4-(morpholinomethyl)phenyl]-5-oxovalerate is a synthetic organic compound that combines several key functional groups, making it a molecule of interest for drug development professionals. Its structure features a central phenyl ring, a keto group, an ethyl ester, and a morpholine moiety. This combination is significant for several reasons:
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Versatile Intermediate: The keto-ester functionality serves as a versatile synthetic handle, allowing for a wide range of chemical modifications to build more complex molecules. β-keto esters are recognized as crucial intermediates in the synthesis of pharmaceuticals and natural products[1].
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Pharmacophore Inclusion: The morpholine group is a common pharmacophore in medicinal chemistry. It is often incorporated into drug candidates to improve physicochemical properties such as aqueous solubility, metabolic stability, and to introduce a basic center for salt formation, which can enhance bioavailability.
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Scaffold for Targeted Therapies: The overall structure serves as a scaffold that can be elaborated to design inhibitors for various biological targets. Similar phenyl-keto structures are found in molecules investigated for anti-inflammatory and anticancer activities[1][2][3]. For instance, the quinoline framework, another heterocyclic system, has been extensively used in the development of tyrosine kinase inhibitors for cancer therapy[2].
This guide aims to provide a detailed scientific resource on this compound, grounded in established chemical principles and contextualized by its potential role in modern drug discovery.
Physicochemical and Handling Properties
A summary of the key properties and identifiers for Ethyl 5-[4-(morpholinomethyl)phenyl]-5-oxovalerate is provided below.
| Property | Value | Source |
| CAS Number | 898770-83-7 | [4] |
| Molecular Formula | C18H25NO4 | [4] |
| Molecular Weight | 319.4 g/mol | [4] |
| Purity | Typically ≥97% | [4] |
| MDL Number | MFCD03841434 | [4] |
| Appearance | Not specified, likely an oil or low-melting solid | - |
| Packaging | Amber glass bottle | [4] |
| Shipping | Nonhazardous for shipping | [4] |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis can be envisioned to start from commercially available materials, benzene and glutaric anhydride, to form the core keto-acid, which is then esterified. The final morpholine moiety is introduced via a bromination and nucleophilic substitution sequence.
Caption: Proposed two-stage synthesis of the target compound.
Experimental Protocol (Illustrative)
This protocol is a representative methodology. Researchers should optimize conditions based on laboratory-specific equipment and safety protocols.
Step 1: Synthesis of Ethyl 5-oxo-5-phenylpentanoate
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Reaction Setup: To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM), add glutaric anhydride (1.0 eq) portion-wise.
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Acylation: Add benzene (1.5 eq) dropwise to the mixture, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
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Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield crude 5-oxo-5-phenylpentanoic acid.
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Esterification: Dissolve the crude acid in absolute ethanol. Add a catalytic amount of sulfuric acid and reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
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Purification: After cooling, remove the excess ethanol under vacuum. Dilute the residue with ethyl acetate and wash with saturated NaHCO3 solution and brine. Dry the organic layer over Na2SO4 and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain Ethyl 5-oxo-5-phenylpentanoate.
Step 2: Synthesis of Ethyl 5-[4-(morpholinomethyl)phenyl]-5-oxovalerate
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Benzylic Bromination: Dissolve the product from Step 1 and N-Bromosuccinimide (NBS, 1.1 eq) in carbon tetrachloride. Add a catalytic amount of AIBN or benzoyl peroxide. Reflux the mixture under a UV lamp until the starting material is consumed (TLC monitoring).
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Workup: Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure. The resulting crude benzylic bromide is often used directly in the next step.
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Nucleophilic Substitution: Dissolve the crude bromide in a polar aprotic solvent like acetonitrile. Add morpholine (1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq). Stir the reaction at room temperature for 12 hours.
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Final Purification: Concentrate the reaction mixture. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na2SO4 and concentrate. Purify the final product via column chromatography to yield Ethyl 5-[4-(morpholinomethyl)phenyl]-5-oxovalerate.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is required.
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the molecular structure. Specific chemical shifts and coupling constants for the aromatic protons, the ethyl ester group, the aliphatic chain, and the morpholine ring protons would validate the structure[5].
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight[6].
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High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound. A reversed-phase method can separate the product from any remaining starting materials or byproducts[6].
Potential Applications in Drug Discovery
The structural features of Ethyl 5-[4-(morpholinomethyl)phenyl]-5-oxovalerate make it a valuable scaffold for developing novel therapeutics, particularly in oncology and inflammatory diseases.
Role as a Precursor for Kinase Inhibitors
Many modern cancer therapies target protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2)[2]. The phenyl-keto core of this molecule can serve as a foundational piece for building inhibitors that occupy the ATP-binding pocket of these enzymes. The morpholine tail can be oriented to interact with the solvent-exposed region or form hydrogen bonds, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups to enhance binding affinity or selectivity.
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- 3. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ethyl 5-[4-(morpholinomethyl)phenyl]-5-oxovalerate | #6124-0106-00 | Rieke Metals Products & Services [riekemetals.com]
- 5. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate [mdpi.com]
- 6. Determination of the impurity profile of ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2- oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, citrate, a highly active platelet aggregation inhibitor, by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]



